

# An In-depth Technical Guide to n-[4-(dimethylamino)phenyl]acetamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n*-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B181613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**n-[4-(dimethylamino)phenyl]acetamide**, also known as p-acetamido-N,N-dimethylaniline or 4'-(dimethylamino)acetanilide, is an aromatic organic compound with the chemical formula  $C_{10}H_{14}N_2O$ . Its structure features a central phenyl ring substituted with a dimethylamino group at the para position relative to an acetamido group. This compound and its derivatives are of interest to the scientific community for their potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature on **n-[4-(dimethylamino)phenyl]acetamide**, focusing on its chemical and physical properties, synthesis, spectroscopic characterization, and biological activities.

## Chemical and Physical Properties

While specific experimentally determined physical properties for **n-[4-(dimethylamino)phenyl]acetamide** are not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from chemical suppliers.

Property	Value	Source
CAS Number	7463-28-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O	[1]
Molecular Weight	178.23 g/mol	[1]
Appearance	Solid (predicted)	[2]
Solubility	Soluble in polar organic solvents (predicted)	[2]

## Synthesis

A detailed experimental protocol for the synthesis of **n-[4-(dimethylamino)phenyl]acetamide** is not explicitly described in the reviewed literature. However, a general and adaptable method for the synthesis of N-phenylacetamide derivatives involves the acylation of the corresponding aniline derivative.

### General Experimental Protocol: Acetylation of N,N-dimethyl-p-phenylenediamine

This protocol is a standard method for the acetylation of anilines and can be adapted for the synthesis of **n-[4-(dimethylamino)phenyl]acetamide** from N,N-dimethyl-p-phenylenediamine.

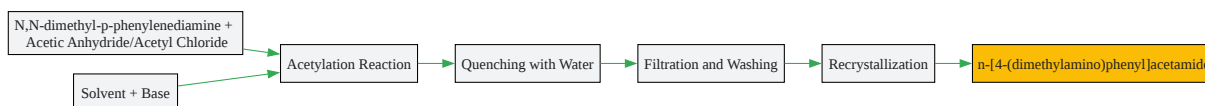
Materials:

- N,N-dimethyl-p-phenylenediamine
- Acetic anhydride or Acetyl chloride
- A suitable base (e.g., pyridine, triethylamine, or sodium acetate)
- An appropriate solvent (e.g., dichloromethane, chloroform, or acetic acid)
- Water
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

## Procedure:

- Dissolve N,N-dimethyl-p-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- If using a base like pyridine or triethylamine, add it to the solution.
- Cool the mixture in an ice bath.
- Slowly add acetic anhydride or acetyl chloride dropwise from the dropping funnel to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a specified period (typically a few hours, monitored by TLC).
- Upon completion of the reaction, pour the mixture into cold water to precipitate the product.
- Collect the solid product by vacuum filtration and wash it with cold water.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
- Dry the purified product under vacuum.

## Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **n-[4-(dimethylamino)phenyl]acetamide**.

## Spectroscopic Data

Detailed spectroscopic data for **n-[4-(dimethylamino)phenyl]acetamide** are not readily available in the surveyed literature. However, based on the known spectra of similar acetanilide derivatives, the expected spectral characteristics can be predicted.

## <sup>1</sup>H NMR Spectroscopy (Predicted)

- Aromatic Protons: Two doublets in the aromatic region (typically  $\delta$  6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the para-substituted phenyl ring. The protons ortho to the dimethylamino group would be expected to be more upfield due to its electron-donating nature.
- N,N-dimethyl Protons: A singlet in the upfield region (typically  $\delta$  2.5-3.0 ppm) integrating to six protons.
- Acetyl Protons: A singlet in the upfield region (typically  $\delta$  2.0-2.2 ppm) integrating to three protons.
- Amide Proton: A broad singlet in the downfield region (typically  $\delta$  7.5-9.5 ppm), the chemical shift of which can be concentration and solvent dependent.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

- Carbonyl Carbon: A peak in the downfield region (typically  $\delta$  168-172 ppm).
- Aromatic Carbons: Four distinct signals in the aromatic region (typically  $\delta$  110-150 ppm). The carbon attached to the nitrogen of the acetamido group and the carbon attached to the dimethylamino group would be the most downfield and upfield in this region, respectively.
- N,N-dimethyl Carbons: A peak in the aliphatic region (typically  $\delta$  40-45 ppm).
- Acetyl Carbon: A peak in the aliphatic region (typically  $\delta$  20-25 ppm).

## Infrared (IR) Spectroscopy (Predicted)

- N-H Stretch: A sharp to moderately broad band around 3300-3250  $\text{cm}^{-1}$ .
- C=O Stretch (Amide I): A strong, sharp band around 1660-1680  $\text{cm}^{-1}$ .

- N-H Bend (Amide II): A band around 1550-1520  $\text{cm}^{-1}$ .
- C-N Stretch: A band in the region of 1300-1200  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Bands above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C Bending: Bands in the fingerprint region (below 1600  $\text{cm}^{-1}$ ).

## Mass Spectrometry (Predicted)

- Molecular Ion Peak ( $M^+$ ): Expected at  $m/z = 178$ .
- Fragmentation: Common fragmentation pathways for acetanilides include the loss of the acetyl group ( $\text{CH}_3\text{CO}$ ) leading to a fragment at  $m/z = 135$ , and cleavage of the N-C(O) bond.

## Biological Activity

Specific biological activity data for **n-[4-(dimethylamino)phenyl]acetamide** is scarce in the public domain. However, the broader class of acetamide and aniline derivatives has been investigated for a range of pharmacological activities.

Studies on related N-phenylacetamide derivatives have shown potential for:

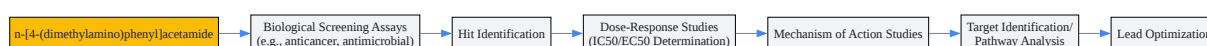
- Anticancer Activity: Some phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[\[3\]](#)
- Antibacterial and Antifungal Activity: Certain acetamide derivatives have been synthesized and evaluated for their antimicrobial properties.[\[4\]](#)
- Anti-inflammatory and Analgesic Activities: The acetamide scaffold is present in well-known analgesic and anti-inflammatory drugs, and research into novel derivatives continues.[\[5\]](#)
- Antioxidant Activity: Some acetamide derivatives have been reported to possess antioxidant properties.[\[6\]](#)

It is plausible that **n-[4-(dimethylamino)phenyl]acetamide** could be a subject of investigation within these therapeutic areas, but specific data is not currently available.

## Signaling Pathways and Mechanism of Action

Due to the limited availability of biological data for **n-[4-(dimethylamino)phenyl]acetamide**, there is no information regarding its specific mechanism of action or any signaling pathways it may modulate. Research into the biological effects of this compound would be necessary to elucidate these aspects.

A hypothetical workflow for investigating the biological activity and mechanism of action is presented below.



[Click to download full resolution via product page](#)

Caption: A potential workflow for the biological evaluation of **n-[4-(dimethylamino)phenyl]acetamide**.

## Conclusion

**n-[4-(dimethylamino)phenyl]acetamide** is a simple aromatic amide whose properties and biological activities are not yet extensively documented in publicly accessible scientific literature. This guide provides a summary of its known identifiers and predicted characteristics based on related compounds. The provided general synthesis and hypothetical biological investigation workflows can serve as a starting point for researchers interested in exploring this molecule further. Future research is needed to fully characterize its physical, chemical, and biological properties, which may reveal its potential in drug discovery and other applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Biological Evaluation of 4 $\beta$ -N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to n-[4-(dimethylamino)phenyl]acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181613#n-4-dimethylamino-phenyl-acetamide-literature-review]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)